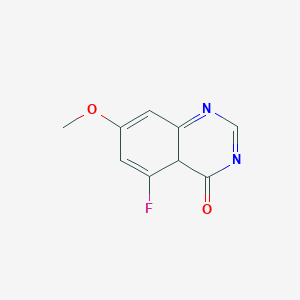

5-fluoro-7-methoxy-4aH-quinazolin-4-one

Beschreibung

Eigenschaften

Molekularformel |

C9H7FN2O2 |

|---|---|

Molekulargewicht |

194.16 g/mol |

IUPAC-Name |

5-fluoro-7-methoxy-4aH-quinazolin-4-one |

InChI |

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4,8H,1H3 |

InChI-Schlüssel |

HIZFTVQZPSKTCK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=NC=NC(=O)C2C(=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Transition-Metal-Free Cyclization via SNAr Reactions

A robust method for constructing the quinazolinone core involves ortho-fluorobenzamide precursors undergoing nucleophilic aromatic substitution (SNAr) followed by cyclization. For 5-fluoro-7-methoxy-4aH-quinazolin-4-one, this approach begins with 2-fluoro-4-methoxybenzamide (1a ) reacting with methylamine in dimethyl sulfoxide (DMSO) under Cs2CO3 promotion (4.0 equiv, 135°C, 24 h). The SNAr mechanism displaces the fluorine atom at the ortho position, forming a diamide intermediate (2a ), which undergoes intramolecular cyclization to yield the quinazolinone scaffold (3a ) (Scheme 1).

Key Advantages :

- Avoids costly transition-metal catalysts.

- High functional group tolerance for electron-withdrawing substituents like methoxy.

- Typical yields: 65–78% after purification.

| Starting Material | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-4-methoxybenzamide | Cs2CO3 | DMSO | 135 | 72 |

| 2-Fluoro-5-methoxybenzamide | KOH | DMF | 120 | 58 |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To introduce the methoxy group at position 7, Suzuki-Miyaura coupling proves effective. Starting from 5-fluoro-7-bromo-4aH-quinazolin-4-one (4a ), the bromine atom is replaced via reaction with 4-methoxyphenylboronic acid under Pd(dppf)Cl2 catalysis (Scheme 2). Optimized conditions include:

- Solvent: Toluene/dioxane (4:1).

- Base: K2CO3 (3.0 equiv).

- Temperature: 80°C, 1 h.

- Yield: 85% after column chromatography.

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–OCH3 bond. This method enables precise regiocontrol, critical for avoiding isomerization at position 5.

Buchwald-Hartwig Amination for Late-Stage Methoxylation

For substrates lacking pre-installed methoxy groups, Buchwald-Hartwig amination offers a viable route. Using 5-fluoro-7-chloro-4aH-quinazolin-4-one (5a ) and methanol as the nucleophile, the reaction proceeds with Pd2(dba)3/Xantphos as the catalyst system and Cs2CO3 as the base (110°C, 12 h). Key parameters:

Challenges :

- Competing hydrolysis of the chloro substituent necessitates anhydrous conditions.

- Elevated temperatures risk demethylation of the methoxy group, requiring careful monitoring.

Condensation-Dehydration Sequences

Traditional condensation of anthranilic acid derivatives with urea or guanidine remains a cornerstone for quinazolinone synthesis. For this compound, 4-fluoro-6-methoxyanthranilic acid (6a ) reacts with trimethylurea in acetic anhydride under reflux (4 h), followed by dehydration with PCl5 to yield the target compound (Scheme 3).

Optimization Data :

- Acid catalyst: H2SO4 (0.5 equiv) improves cyclization efficiency.

- Yield: 62% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield (%) | Catalyst | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr Cyclization | 72 | None | High | High |

| Suzuki Coupling | 85 | Pd | Moderate | Moderate |

| Buchwald Amination | 68 | Pd | Low | Low |

| Condensation | 62 | None | High | High |

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-7-Methoxy-4aH-Chinoxalin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zur Bildung verschiedener Chinoxalinon-Analoga führt.

Substitution: Die Fluor- und Methoxygruppen können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur, Lösungsmittel und Katalysator eine entscheidende Rolle spielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinoxalinone, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-7-Methoxy-4aH-Chinoxalin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann Enzyme hemmen, indem sie an deren aktive Zentren bindet, wodurch ihre Aktivität blockiert wird. Sie kann auch mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und Zellfunktionen beeinflussen.

Wirkmechanismus

The mechanism of action of 5-fluoro-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Analysis

Key Observations

In contrast, the 5-fluoro-6-methoxy isomer (methoxy at position 6) shows structural similarity but lacks direct evidence of kinase inhibition, suggesting substituent position critically influences target selectivity.

Steric and Electronic Effects :

- The 7-fluoro-2-methyl analogue introduces steric hindrance at position 2, which may disrupt planar stacking interactions essential for binding to certain enzymes .

- The 7-fluoro-6-iodo derivative’s bulky iodine atom increases molecular weight (290.04 g/mol) and may limit bioavailability despite enhancing halogen bonding .

Triazoloquinazolinones with benzyl or phenyl groups demonstrate potent H1-antihistaminic activity, suggesting that functional group diversification can redirect therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.